Isobaurenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoborneol is a bicyclic organic compound and a terpene derivative. It is a chiral molecule that exists as enantiomers. The hydroxyl group in isoborneol is placed in an exo position, distinguishing it from its endo diastereomer, borneol .

准备方法

Isoborneol is synthesized commercially by hydrolysis of isobornyl acetate. The latter is obtained from the treatment of camphene with acetic acid in the presence of a strong acid catalyst . Another method involves the continuous saponification of isobornyl acetate using sodium hydroxide, followed by rectification, layering, washing with water, and crystallization to produce white isoborneol crystals .

化学反应分析

Isoborneol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of isoborneol to camphor using hypochlorous acid. This reaction can be reversed by reducing camphor back to isoborneol using sodium borohydride . Common reagents used in these reactions include methylene chloride and sodium borohydride. The major products formed from these reactions are camphor and isoborneol .

科学研究应用

Isoborneol has significant applications in scientific research, particularly in enhancing drug delivery across various physiological barriers. It has been used as a permeation enhancer to improve drug delivery to the brain, mucosal barriers, and transdermal applications . Additionally, isoborneol has been studied for its potential to alter cell membrane lipid structures and modulate ATP binding cassette transporters, contributing to its effectiveness in drug delivery .

作用机制

The mechanism by which isoborneol exerts its effects involves its ability to modulate lipid bilayers and physiological barriers. Isoborneol’s higher lipid solubility allows it to act as a better permeation enhancer by altering membrane properties and facilitating drug passage across barriers such as the blood-brain barrier . This modulation involves changes in cell membrane lipid structures and tight junction proteins .

相似化合物的比较

Isoborneol is closely related to borneol, its endo diastereomer. Both compounds are bicyclic organic compounds and terpene derivatives, but they differ in the position of the hydroxyl group. Borneol is used in traditional Chinese medicine and has applications in enhancing drug delivery, similar to isoborneol . Other similar compounds include camphor, which is derived from the oxidation of borneol and isoborneol, and fenchol, another widely used compound derived from essential oils .

Is there anything else you would like to know about isoborneol?

属性

分子式 |

C30H50O |

|---|---|

分子量 |

426.7 g/mol |

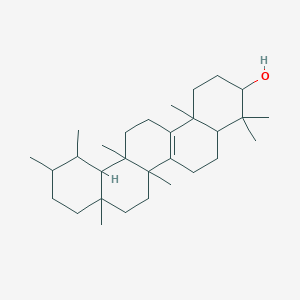

IUPAC 名称 |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3 |

InChI 键 |

FOAKGLWNANRWRP-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)

![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)

![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)

![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)

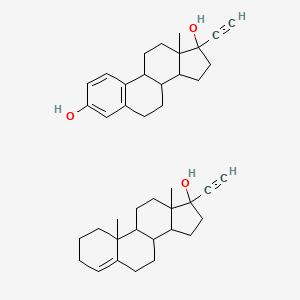

![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)

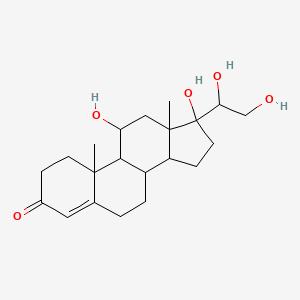

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)